2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide
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Overview
Description
2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C11H23N3O. It is a derivative of acetamide and contains an isopropyl group, a methyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide typically involves the reaction of isopropylamine with a suitable acyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, it can be used to study enzyme inhibition and protein interactions. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide: This compound lacks the amino group present in 2-Amino-N-isopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide, leading to different chemical properties and reactivity.
2-Amino-N-ethyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide: This compound has an ethyl group instead of an isopropyl group, resulting in variations in its biological activity and chemical behavior.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(11(15)6-12)8-10-4-5-13(3)7-10/h9-10H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPWAURGYKFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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